3-(4-Propoxyphenyl)propanal
Description
3-(4-Propoxyphenyl)propanal is an organic compound with the molecular formula C12H16O2 It is a member of the aldehyde family, characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propanal group
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(4-propoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h5-9H,2-4,10H2,1H3 |
InChI Key |
ZBXATNJMPPVWQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)propanal can be achieved through several methods. One common approach involves the Knoevenagel condensation of aldehydes with Meldrum’s acid, followed by reduction and hydrolysis to yield the desired product . The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, like ethanol.
Industrial Production Methods
Industrial production of 3-(4-Propoxyphenyl)propanal may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the nucleophile used, but typically involve a base and an organic solvent.
Major Products Formed
Oxidation: 3-(4-Propoxyphenyl)propanoic acid.
Reduction: 3-(4-Propoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
3-(4-Propoxyphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Propoxyphenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanal: Similar structure but with a methoxy group instead of a propoxy group.
3-(4-Hydroxyphenyl)propanal: Similar structure but with a hydroxy group instead of a propoxy group.
3-(4-Ethoxyphenyl)propanal: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
3-(4-Propoxyphenyl)propanal is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
3-(4-Propoxyphenyl)propanal is an organic compound notable for its unique structure, which includes a propoxy group attached to a phenyl ring and an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this compound involves exploring its interactions with various biological targets, such as enzymes and receptors.
Chemical Structure and Properties
- Molecular Formula : C12H16O2
- IUPAC Name : 3-(4-propoxyphenyl)propanal
- Molecular Weight : 192.25 g/mol
The presence of the propoxy substituent imparts distinct electronic and steric properties that may influence its reactivity and biological activity compared to structurally similar compounds.
Biological Activities
Research indicates that 3-(4-Propoxyphenyl)propanal exhibits several biological activities:
- Anti-inflammatory Activity : Compounds with similar structures often demonstrate the ability to inhibit inflammatory pathways. The propoxy group may enhance the compound's interaction with inflammatory mediators, potentially reducing inflammation.
- Antimicrobial Properties : Preliminary studies suggest that 3-(4-Propoxyphenyl)propanal may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Potential : The compound's structural features suggest possible interactions with cancer-related pathways, indicating potential anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
The specific mechanism of action for 3-(4-Propoxyphenyl)propanal is not fully elucidated; however, it is hypothesized that its biological activity may stem from its ability to interact with various enzymes and receptors. Such interactions can modulate metabolic pathways and cellular responses, influencing processes like apoptosis and cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-(4-Propoxyphenyl)propanal, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)propanal | C10H12O2 | Contains a methoxy group |
| 3-(4-Hydroxyphenyl)propanal | C9H10O2 | Features a hydroxyl group |
| 3-(4-Chlorophenyl)propanal | C10H11ClO | Contains a chlorine substituent |
The distinct propoxy substituent in 3-(4-Propoxyphenyl)propanal may enhance its biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have investigated compounds similar to 3-(4-Propoxyphenyl)propanal, providing insights into its potential applications:
- Anticancer Studies : A study on related phenylpropanoids showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications like the propoxy group could enhance similar effects in 3-(4-Propoxyphenyl)propanal.
- Antimicrobial Research : Investigations into the antimicrobial properties of phenylpropanoids have revealed that certain structural features are crucial for activity against pathogens. The propoxy group's influence on hydrophobicity may play a role in enhancing membrane permeability.
- Inflammation Models : Research employing animal models of inflammation demonstrated that compounds with similar structures could significantly reduce inflammatory markers, indicating potential therapeutic applications for 3-(4-Propoxyphenyl)propanal in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
